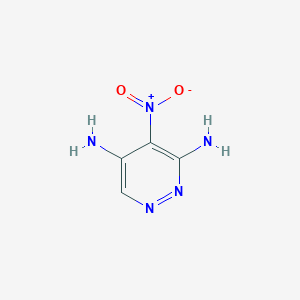

4-Nitropyridazine-3,5-diamine

Beschreibung

4-Nitropyridazine-3,5-diamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a nitro group at position 4 and amino groups at positions 3 and 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the amino groups offer sites for further functionalization. Applications include its use in medicinal chemistry for developing bioactive molecules and in agrochemical research .

Eigenschaften

CAS-Nummer |

1557-18-2 |

|---|---|

Molekularformel |

C4H5N5O2 |

Molekulargewicht |

155.12 g/mol |

IUPAC-Name |

4-nitropyridazine-3,5-diamine |

InChI |

InChI=1S/C4H5N5O2/c5-2-1-7-8-4(6)3(2)9(10)11/h1H,(H4,5,6,8) |

InChI-Schlüssel |

DMOJXKMTUUJBQQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |

Kanonische SMILES |

C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |

Synonyme |

3,5-Pyridazinediamine, 4-nitro- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Nitropyridazine-3,5-diamine and analogous heterocyclic diamines:

Reactivity and Electronic Effects

Pyridazine vs. Pyrazole/Pyrimidine/Triazole :

- Pyridazine’s two adjacent nitrogen atoms create a highly electron-deficient ring, increasing susceptibility to nucleophilic attack compared to pyrimidines (N at 1,3 positions) or triazoles (N at 1,2,4 positions) .

- The nitro group at C4 in 4-Nitropyridazine-3,5-diamine further polarizes the ring, contrasting with 3-N-(4-nitrophenyl)-1H-1,2,4-triazole-3,5-diamine, where the nitro group on the phenyl ring exerts resonance effects without direct ring activation .

- Substituent Impact: Chloro (in pyrimidine derivative) vs. Nitro: Chloro is a weaker electron-withdrawing group, leading to milder electrophilicity compared to nitro-substituted pyridazines . Cyclohexyl vs. Benzyl Groups: Bulky substituents (e.g., aminomethylcyclohexyl in the pyrimidine derivative) improve lipid solubility, whereas benzyl groups in pyrazole analogs may enhance crystallinity .

Research Findings and Key Insights

Synthetic Flexibility :

- 4-Nitropyridazine-3,5-diamine undergoes regioselective amination at C3 and C5, a feature less accessible in pyrimidines due to steric hindrance from substituents like cyclohexyl groups .

Stability and Solubility :

- Pyridazine derivatives generally exhibit lower aqueous solubility than pyrimidines or triazoles, but nitro groups improve solubility in polar aprotic solvents (e.g., DMF) .

Biological Activity :

- Pyridazine-based compounds show higher antimicrobial activity compared to pyrazoles, attributed to the nitro group’s ability to disrupt bacterial electron transport chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.